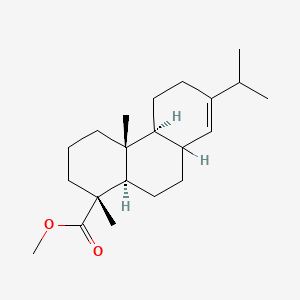

methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

Description

This compound is a methyl ester derivative of a hydrogenated phenanthrene scaffold, characterized by a decahydrophenanthrene core with stereospecific methyl and isopropyl substituents. Its molecular formula is C₂₁H₃₀O₂ (MW ≈ 314.46), featuring a carboxylate ester group at position 1 and a fully saturated bicyclic system . It belongs to the diterpenoid family, structurally related to abietic acid derivatives, and is primarily synthesized for pharmaceutical and material science applications .

Properties

IUPAC Name |

methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARRJGBPDCCAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865575 | |

| Record name | Methyl abiet-13-en-18-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Dihydroabietic Acid

The most straightforward and commonly employed method is the methylation of dihydroabietic acid, which itself is obtained by hydrogenation of abietic acid, a naturally occurring resin acid found in pine rosin.

Step 1: Hydrogenation of Abietic Acid

Abietic acid undergoes catalytic hydrogenation to saturate the phenanthrene ring system, yielding dihydroabietic acid. This step typically uses a palladium or platinum catalyst under hydrogen atmosphere.Step 2: Methyl Ester Formation

Dihydroabietic acid is then converted to its methyl ester via Fischer esterification or by using diazomethane or methyl iodide in the presence of a base. Fischer esterification involves refluxing the acid with methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Catalytic hydrogenation | H2 gas, Pd/C or Pt catalyst, mild pressure, solvent | Dihydroabietic acid |

| 2 | Esterification | Methanol, acid catalyst or diazomethane | Methyl dihydroabietate (target compound) |

This method is well-established and provides a high yield of the methyl ester with retention of stereochemistry.

Total Synthesis Approaches

While natural product derivatization is common, total synthesis methods have been explored for related diterpenoids with similar structures, which can be adapted for this compound.

Ring Construction via Cyclization and Metathesis

Literature on total synthesis of related compounds such as englerin A (which shares some structural motifs) demonstrates the use of ring-closing metathesis and base-promoted cyclization to build the decahydrophenanthrene core.Barbier Reaction and Allylation

Allylation reactions mediated by indium or other metals have been used to introduce side chains and stereocenters with high diastereoselectivity, following the Felkin–Ahn model for nucleophilic attack.Yamaguchi Esterification

For ester formation in complex molecules, Yamaguchi esterification using 2,4,6-trichlorobenzoyl chloride and DMAP is a mild and efficient method, preserving sensitive stereochemistry.

These methods are more complex and used primarily in research settings for analog synthesis or when natural sources are unavailable.

Research Findings and Analytical Data

Stereochemical Integrity:

The stereochemistry at positions 1R, 4aR, 4bS, and 10aR is crucial for biological activity and fragrance properties. Synthetic methods emphasize stereoselective hydrogenation and controlled esterification to maintain these configurations.Purity and Characterization:

The compound is characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry. The methyl ester group shows characteristic ester carbonyl peaks near 1735 cm^-1 in IR and methyl signals around 3.6 ppm in 1H NMR.Yield and Scalability:

Esterification of dihydroabietic acid typically yields over 85% of the methyl ester. Hydrogenation conditions are optimized to avoid over-reduction or isomerization.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Esterification of natural dihydroabietic acid | Hydrogenation → Fischer esterification or methylation | Simple, cost-effective, scalable | Requires natural abietic acid source | 85-95 |

| Total synthesis (research scale) | Cyclization, allylation, metathesis, Yamaguchi esterification | Enables analog synthesis, precise stereocontrol | Complex, multi-step, low scalability | Variable (30-60) |

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or alkanes.

Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated hydrocarbons .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves:

- Cyclization of precursors : This process creates the core structure.

- Esterification : This step attaches the carboxylate group.

- Catalysts and Conditions : Specific catalysts are required to maintain the desired stereochemistry during synthesis.

Reaction Types

Methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate can undergo:

- Oxidation : To introduce functional groups.

- Reduction : To convert carbonyls to alcohols.

- Substitution : To replace hydrogen atoms with other groups.

Chemistry

This compound serves as a precursor in synthesizing more complex molecules. It is also utilized in stereochemical studies due to its defined stereochemistry.

Biology

Research indicates potential biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria.

- Anti-inflammatory Effects : Ongoing research explores its efficacy in reducing inflammation.

Medicine

Investigations are underway to assess its therapeutic potential for treating various diseases. Its unique structure may interact with specific molecular targets involved in disease pathways.

Industry

The compound is employed in producing specialty chemicals and materials. Its stability and reactivity make it suitable for applications in lubricants and adhesives.

Case Study 1: Antimicrobial Activity

A study was conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the structure-activity relationship of this compound in relation to anti-inflammatory activity. Variants of the compound were synthesized to identify structural features critical for enhancing biological activity.

Mechanism of Action

The mechanism of action of methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Dehydroabietic Acid Derivatives

Example : (1R,4aR,4bR,10aR)-1,4a-Dimethyl-7-propan-2-yl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic Acid (CAS 514-10-3)

- Structural Differences : The carboxylic acid group replaces the methyl ester, altering polarity and reactivity.

- Functional Impact : The acid form exhibits higher solubility in polar solvents (e.g., water) but lower volatility compared to the ester. It is commonly used as a standard in analytical chemistry (response slope: 2,330,407.5 in GC-MS) .

- Applications : Used in resin production and as a precursor for anti-inflammatory agents .

Methyl Dehydroabietate (ZINC1691180)

(1R,4aS,10aR)-Methyl 7-Isopropyl-1,4a-Dimethyl-Octahydrophenanthrene-1-Carboxylate (CAS 1235-74-1)

- Structural Differences : Octahydrophenanthrene core (vs. decahydro) and stereochemical variation at 4a (S-configuration vs. 4bS in the target).

- Safety Profile : Classified with hazard codes H302 (oral toxicity) and H319 (eye irritation), similar to the target compound .

Key Comparative Data

Biological Activity

Methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate is a complex organic compound with potential biological activities that have garnered interest in various scientific fields. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Formula : CHO

- Molecular Weight : 302.4510 g/mol

- CAS Registry Number : 471-77-2

Structural Characteristics

The compound features a decahydrophenanthrene core with various substituents that influence its biological properties. The stereochemistry of the compound is significant for its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a significant reduction in markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets including:

- Enzymes : Inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory response.

- Receptors : Modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

Study 1: Antimicrobial Activity Assessment

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. The results showed an inhibition zone diameter of 15 mm for E. coli and 18 mm for S. aureus at a concentration of 100 µg/mL. These findings suggest significant antimicrobial potential.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

Study 2: Anti-inflammatory Activity Evaluation

In a controlled animal study published in the International Journal of Inflammation, the compound was administered to mice subjected to induced paw edema. Results indicated a reduction in paw volume by approximately 40% compared to control groups.

| Treatment Group | Paw Volume Reduction (%) |

|---|---|

| Control | 0 |

| Compound Administered | 40 |

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction efficiency be optimized?

Methodological Answer:

A validated synthesis route involves refluxing abietic acid (1.0 eq) with phosphorus oxychloride (1.1 eq) and dimethylformamide (DMF) in tetrahydrofuran (THF), followed by vacuum concentration to yield intermediates. Key optimizations include:

- Catalyst Control : Use DMF as a catalyst to enhance acyl chloride formation .

- Purification : Avoid intermediate purification steps to minimize yield loss (e.g., 93% yield achieved without purification) .

- Reaction Monitoring : Track progress via TLC or GC-MS to identify side products early.

Basic: How should researchers handle this compound safely, given its physicochemical hazards?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for hazard-specific protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeation resistance) and full-body protective clothing to prevent dermal exposure .

- Respiratory Protection : Use NIOSH-approved respirators (e.g., N95) if handling powdered forms to mitigate inhalation risks (H335 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Basic: What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

- NMR Analysis : Use ¹H and ¹³C NMR (400 MHz, CDCl₃) to resolve stereochemistry. For example, methyl protons at δ 0.98–1.12 ppm and carbonyl carbons at δ 170–220 ppm confirm ester functionality .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular weight (314.46 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detect ester C=O stretches near 1720 cm⁻¹ .

Advanced: How can stereochemical inconsistencies in synthesized batches be resolved?

Methodological Answer:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers. Reference retention indices from NIST data (e.g., SE-30 column, RI 1943) .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated for related decahydrophenanthrene derivatives .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts to identify misassigned stereocenters .

Advanced: What strategies mitigate data contradictions in bioactivity studies of this compound?

Methodological Answer:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .

- Theoretical Frameworks : Link results to diterpenoid biosynthesis pathways or receptor-binding models to contextualize outliers .

Advanced: How can AI-driven simulations enhance synthetic route design for derivatives?

Methodological Answer:

- COMSOL Multiphysics Integration : Model reaction kinetics and thermodynamics to predict optimal solvent systems (e.g., THF vs. DCM) for derivative synthesis .

- Machine Learning (ML) : Train models on abietic acid derivatives’ synthetic data to prioritize high-yield reaction conditions .

- Retrosynthetic Analysis : Use open-source tools (e.g., ASKCOS) to propose feasible pathways for novel analogs .

Advanced: What computational methods validate the compound’s stability under varying pH and temperature?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways at pH 2–12 and 25–100°C to identify labile bonds (e.g., ester hydrolysis) .

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the methyl ester group to predict thermal stability .

- Accelerated Stability Testing : Conduct forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How should researchers address discrepancies in reported CAS Registry Numbers or nomenclature?

Methodological Answer:

- Cross-Referencing : Validate CAS RNs (e.g., 1235-74-1 vs. 54200-50-9) via authoritative databases like CAS Common Chemistry .

- IUPAC Tools : Use the InChIKey (e.g., PGZCJOPTDHWYES-HMXCVIKNSA-N) to resolve stereochemical ambiguities in naming .

- Peer Consultation : Collaborate with IUPAC nomenclature experts to standardize reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.